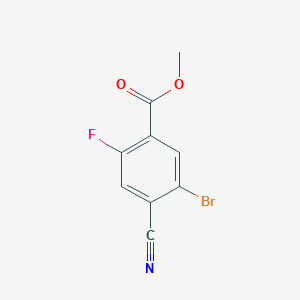

Methyl 5-bromo-4-cyano-2-fluorobenzoate

Description

Methyl 5-bromo-4-cyano-2-fluorobenzoate is a halogenated aromatic ester with a molecular formula of C₁₀H₇BrFNO₂. It features a benzoate backbone substituted with bromine (Br) at the 5-position, a cyano (CN) group at the 4-position, fluorine (F) at the 2-position, and a methyl ester at the carboxyl group. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which influence reactivity and electronic properties.

Properties

IUPAC Name |

methyl 5-bromo-4-cyano-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVSBHIODMQDEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-cyano-2-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-2-fluorobenzoate using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are typically used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Reduction Reactions: Products include amine derivatives.

Oxidation Reactions: Products include carboxylic acids or other oxidized forms.

Scientific Research Applications

Chemical Synthesis

Methyl 5-bromo-4-cyano-2-fluorobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. The presence of bromine and fluorine atoms allows for diverse reactivity patterns, which can be exploited to create various derivatives. This compound is particularly useful in:

- Pharmaceutical Development : It can be utilized as a building block for synthesizing new therapeutic agents. The halogen substituents can influence the pharmacokinetic properties of the resulting compounds, potentially enhancing their efficacy and selectivity against biological targets.

- Agrochemical Synthesis : Similar compounds have been investigated for use in developing pesticides and herbicides due to their biological activity and ability to interact with plant systems.

Case Study 1: Synthesis and Characterization

In a recent study, this compound was synthesized through a multi-step process involving bromination, cyano group introduction, and fluorination. The yield was reported at approximately 88%, demonstrating the efficiency of the synthetic route. Characterization techniques such as NMR spectroscopy confirmed the structure, highlighting the importance of this compound as a precursor for further modifications .

Case Study 2: Biological Evaluation

A comparative study evaluated various fluorinated benzoates, including this compound, for their antimicrobial activities. Results indicated that derivatives with bromine and fluorine substituents exhibited enhanced activity against several bacterial strains compared to their non-halogenated counterparts. This underscores the potential application of this compound in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Used in pharmaceuticals and agrochemicals |

| Biological Activity | Potential antibacterial and antifungal properties | Candidates for drug discovery |

| Agrochemical Development | Possible use in pesticides and herbicides | Explored for enhancing crop protection |

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Electronic Effects of Substituents

- Cyano vs. Methoxy/Hydroxyl: The cyano group in this compound is a strong electron-withdrawing group (EWG), increasing the electrophilicity of the aromatic ring and enhancing reactivity in cross-coupling reactions compared to methoxy (electron-donating) analogs like Methyl 5-bromo-4-fluoro-2-methoxybenzoate .

- Fluorine Position : Fluorine at the 2-position (ortho to ester) in the target compound induces steric hindrance and electronic effects distinct from analogs with fluorine at the 5-position (e.g., Methyl 4-bromo-5-fluoro-2-hydroxybenzoate), which may alter π-stacking interactions in biological systems .

Methodological Considerations in Similarity Assessment

Similarity scores (e.g., 0.95 for Methyl 5-bromo-4-fluoro-2-methoxybenzoate) are often calculated using fingerprint-based methods like Tanimoto coefficients, which prioritize structural overlap but may underestimate functional group reactivity differences . For instance, replacing -CN with -OCH₃ significantly alters solubility and metabolic stability despite high structural similarity .

Biological Activity

Methyl 5-bromo-4-cyano-2-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C9H6BrFNO2

- Molecular Weight : Approximately 232.06 g/mol

- Structural Features :

- A bromine atom at the 5-position

- A cyano group at the 4-position

- A fluorine atom at the 2-position

- An ester functional group (methoxy carbonyl)

These features contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The cyano and fluorine groups enhance the compound's reactivity, allowing it to bind effectively to enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, altering metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

Cytotoxicity and Anticancer Potential

A study focusing on structure-based design of inhibitors identified that similar compounds could act as potent inhibitors against cancer-related targets such as human farnesyltransferase (hFTase). The presence of bromine in the para position significantly increased the potency of these compounds, suggesting that this compound may also exhibit cytotoxic effects against cancer cells through similar mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-bromo-4-chloro-2-fluorobenzoate | C8H5BrClF O2 | Chlorine instead of cyano; different reactivity |

| Methyl 4-bromo-5-chloro-2-fluorobenzoate | C8H5BrClF O2 | Different substitution pattern |

| Methyl 3-amino-5-bromo-2-fluorobenzoate | C9H8BrF N O2 | Amino group introduces different reactivity |

These comparisons highlight how variations in functional groups can influence biological activity and reactivity profiles.

Case Studies and Research Findings

- Antibacterial Activity : In a study examining the efficacy of various benzoate derivatives against Gram-negative bacteria, compounds similar to this compound demonstrated significant inhibition against strains like E. coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the low µg/mL range .

- Cytotoxicity Assessment : In vitro assays indicated that halogenated benzoates could induce apoptosis in cancer cell lines, with IC50 values significantly lower than those for non-halogenated counterparts. This suggests potential for further exploration in anticancer therapies .

- Structure-Activity Relationship (SAR) : Research on SAR has shown that the introduction of cyano and halogen substituents can dramatically enhance the potency of benzoate derivatives against various biological targets, indicating a promising avenue for drug development.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Methyl 5-bromo-4-cyano-2-fluorobenzoate, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis typically involves halogenation, cyanation, and esterification. For example:

Fluorination : Introduce fluorine at the 2-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

Bromination : Direct bromination at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) with catalytic Lewis acids.

Cyanation : Introduce the cyano group at the 4-position via a Sandmeyer reaction or palladium-catalyzed cyanation.

- Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent side reactions. Purify intermediates via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions. For example, the fluorine atom induces distinct splitting patterns in aromatic protons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (Br/Cl).

- IR Spectroscopy : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.

- XRD : Single-crystal X-ray diffraction resolves spatial arrangement and validates substituent positions .

Q. How can regioselectivity challenges during bromination or cyanation be addressed?

- Strategies :

- Use directing groups (e.g., ester or fluorine) to control electrophilic substitution patterns.

- Employ temperature modulation (e.g., low temps for kinetic control).

- Optimize catalyst systems (e.g., Pd(OAc)₂ for selective cyanation) .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve crystal structure ambiguities in this compound?

- Procedure :

Data Collection : Use high-resolution X-ray diffraction data (Cu-Kα radiation).

Structure Solution : Apply SHELXD for phase problem resolution via dual-space methods.

Refinement : Refine with SHELXL using anisotropic displacement parameters. Address twinning or disorder with TWIN/BASF commands.

Q. What strategies mitigate data contradictions in spectroscopic vs. crystallographic analyses?

- Case Study : If NMR suggests a planar conformation but XRD shows torsional strain:

- Re-examine sample purity (HPLC).

- Consider dynamic effects (VT-NMR to probe conformational flexibility).

- Cross-validate with computational methods (DFT for energy-minimized structures) .

Q. How can synthetic byproducts (e.g., dihalogenated analogs) be minimized during bromination?

- Approach :

- Use stoichiometric control (limiting NBS).

- Introduce protective groups (e.g., methyl ester) to block competing sites.

- Employ flow chemistry for precise reagent mixing and temperature gradients .

Q. What role does this compound play in designing bioactive molecules?

- Applications :

- Pharmaceutical Intermediates : The nitrile group enables click chemistry for triazole-based drug candidates.

- Agrochemicals : Fluorine enhances lipophilicity and bioavailability in pesticide derivatives (e.g., fluazolate analogs) .

Q. How can thermal stability of the fluorobenzoate ester be assessed under reaction conditions?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.